molecular formula C14H8ClNO4S B12899015 5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione CAS No. 85702-71-2

5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione

Cat. No.: B12899015
CAS No.: 85702-71-2
M. Wt: 321.7 g/mol
InChI Key: ZWWPMBSAJGGCOH-UHFFFAOYSA-N
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Description

5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione typically involves the reaction of 5-chloroindole-2,3-dione with phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted indole compounds.

Scientific Research Applications

5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1-vinyl-1H-pyrazoles
  • 5-Chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde

Uniqueness

5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

85702-71-2

Molecular Formula

C14H8ClNO4S

Molecular Weight

321.7 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-chloroindole-2,3-dione

InChI

InChI=1S/C14H8ClNO4S/c15-9-6-7-12-11(8-9)13(17)14(18)16(12)21(19,20)10-4-2-1-3-5-10/h1-8H

InChI Key

ZWWPMBSAJGGCOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)C(=O)C2=O

Origin of Product

United States

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